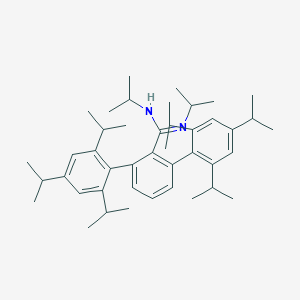![molecular formula C22H22N2O B288940 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, also known as NTBC, is a synthetic compound that has been widely used in scientific research. NTBC is a benzodiazocine derivative and is commonly used as a potent inhibitor of tyrosine hydroxylase. It is a white powder with a molecular formula of C21H21N2O and a molecular weight of 319.4 g/mol.
Mechanism of Action
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde inhibits tyrosine hydroxylase by binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA, the precursor of dopamine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is a competitive inhibitor of tyrosine hydroxylase and has a high affinity for the enzyme. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a potent inhibitor of tyrosine hydroxylase in vitro and in vivo.
Biochemical and Physiological Effects:
The inhibition of tyrosine hydroxylase by 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde leads to a decrease in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. This results in a decrease in the levels of these neurotransmitters in the brain and peripheral tissues. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be effective in reducing the levels of catecholamines in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in lab experiments is its high potency as an inhibitor of tyrosine hydroxylase. This allows for the use of low concentrations of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, which reduces the risk of non-specific effects. However, one of the limitations of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is its potential toxicity. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be toxic to some cell types, and caution should be taken when using this compound in cell culture experiments.
Future Directions
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a useful tool in the study of tyrosine hydroxylase and the biosynthesis of catecholamines. However, there are many areas where further research is needed. One area of future research is the development of more potent and selective inhibitors of tyrosine hydroxylase. Another area of future research is the study of the role of tyrosine hydroxylase in other neurological disorders, such as schizophrenia and depression. Additionally, the potential therapeutic use of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in the treatment of Parkinson's disease and other neurological disorders should be further investigated.
Synthesis Methods
The synthesis of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde involves several steps. The first step is the reaction between 2,3-dimethyl-1,4-naphthoquinone and 4-aminobenzaldehyde to form 8,11-dimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde. The final step involves the reaction of the intermediate with methyl iodide to form 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde.
Scientific Research Applications
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been extensively used in scientific research as a potent inhibitor of tyrosine hydroxylase. Tyrosine hydroxylase is an enzyme that is involved in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been used to study the role of tyrosine hydroxylase in the biosynthesis of these neurotransmitters. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has also been used in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra.
properties
Product Name |
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,7,11-trimethyl-3,11-diazatetracyclo[10.8.0.04,9.013,18]icosa-1(12),4(9),5,7,13,15,17,19-octaene-19-carbaldehyde |
InChI |
InChI=1S/C22H22N2O/c1-15-8-9-21-16(10-15)12-24(3)22-17(13-23(21)2)11-18(14-25)19-6-4-5-7-20(19)22/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
STFOICRWVHGMMF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)

![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)

